molecular formula C14H12BrClN4O2 B2737008 8-bromo-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 331751-82-7

8-bromo-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2737008
CAS No.: 331751-82-7
M. Wt: 383.63
InChI Key: HRTVMEXKXQFTNO-UHFFFAOYSA-N
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Description

The compound 8-bromo-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic xanthine derivative with structural modifications at positions 1, 3, 7, and 8 of the purine core. Key features include:

  • 1- and 3-methyl groups: These substitutions enhance metabolic stability and influence steric interactions in receptor binding.
  • 8-Bromo substituent: This electron-withdrawing group may act as a leaving group for further chemical modifications or alter electronic properties for specific biological interactions.

The compound’s molecular formula is C₁₃H₁₀BrClN₄O₂ (molecular weight: 369.60 g/mol), as confirmed by ChemSpider data .

Properties

IUPAC Name

8-bromo-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN4O2/c1-18-11-10(12(21)19(2)14(18)22)20(13(15)17-11)7-8-3-5-9(16)6-4-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTVMEXKXQFTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Chlorobenzylation: The 4-chlorobenzyl group is introduced via a nucleophilic substitution reaction, often using 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.

    Methylation: Methyl groups are introduced using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the bromination, chlorobenzylation, and methylation steps sequentially.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable solvents and bases.

Major Products

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of dehalogenated or hydrogenated products.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that 8-bromo-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exhibits significant anticancer activity. It has been shown to inhibit cell proliferation by targeting specific enzymes involved in cancer cell signaling pathways. Studies have demonstrated its ability to induce apoptosis and arrest the cell cycle in various cancer cell lines.

Neuroprotective Effects
The compound is also being investigated for its neuroprotective properties. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Pharmacology

Enzyme Inhibition
In pharmacological studies, this compound has been identified as an inhibitor of key enzymes such as phosphodiesterases and kinases. This inhibition plays a crucial role in modulating cellular signaling pathways related to inflammation and cell growth .

Potential as a Drug Candidate
Due to its diverse biological activities, this compound is being explored as a potential drug candidate for various therapeutic applications. Its unique chemical structure allows for modifications that could enhance its efficacy and selectivity against specific targets .

Biochemistry

Protein-Ligand Interaction Studies
In biochemistry research, this compound serves as a valuable probe for studying enzyme mechanisms and protein-ligand interactions. Its ability to bind selectively to certain proteins facilitates the understanding of biochemical pathways and the development of new therapeutic strategies.

Role in Cellular Mechanisms
The compound has been utilized to investigate cellular mechanisms such as apoptosis and cell cycle regulation. By elucidating these pathways, researchers can better understand disease mechanisms and identify new targets for drug development.

Industrial Chemistry

Synthesis of Complex Organic Molecules
In industrial chemistry, this compound is employed as an intermediate in the synthesis of other complex organic molecules. Its unique reactivity allows for the development of derivatives with enhanced biological activities or novel properties .

Mechanism of Action

The mechanism of action of 8-bromo-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves:

    Molecular Targets: The compound targets specific enzymes, such as kinases and phosphodiesterases, which play crucial roles in cellular signaling pathways.

    Pathways Involved: It modulates pathways related to cell cycle regulation, apoptosis, and neuroprotection by inhibiting or activating key proteins and enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 7

7-Benzyl vs. 7-(4-Chlorobenzyl) Derivatives
  • 7-Benzyl-8-bromo-1,3-dimethyl-1H-purine-2,6-dione (): Key Difference: Lacks the para-chloro substituent on the benzyl group. Impact: The 4-chlorobenzyl group in the target compound increases lipophilicity (logP ~2.5 vs. Synthesis: Both compounds are synthesized via alkylation of the purine core, with yields >90% under optimized conditions .
7-(3-Chlorobenzyl) Analogues
  • 8-Bromo-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6-dione ():
    • Key Difference : Chlorine at the meta position of the benzyl ring.
    • Impact : Meta substitution may reduce steric hindrance compared to para, altering binding affinity in receptor assays.

Substituent Variations at Position 8

8-Bromo vs. 8-Alkoxy Derivatives
  • 8-Alkoxy-1,3-dimethyl-1H-purine-2,6-diones (): Example: 8-(6-Methylpyridin-2-yloxy)-1,3,7-trimethyl derivative (3j) . Key Difference: Alkoxy groups (e.g., pyridinyloxy) replace bromine.
8-Bromo vs. 8-Unsubstituted Derivatives
  • 1,3,7-Trimethylxanthine (Caffeine): Key Difference: No substitution at position 6. Impact: Bromination at C8 reduces central nervous system stimulation but may retain analgesic properties in modified structures .

Variations in the Purine Core

3,7-Dimethyl vs. 1,3-Dimethyl Derivatives
  • 3,7-Dimethyl-1H-purine-2,6-diones ():
    • Example : N-(Arylpiperazinylalkyl)acetamide derivatives.
    • Key Difference : Methyl groups at positions 3 and 7 instead of 1 and 3.
    • Impact : The 3,7-dimethyl configuration optimizes 5-HT₆/D₂ receptor affinity, whereas the 1,3-dimethyl core in the target compound may prioritize metabolic stability over receptor binding .

Bromination Strategies

  • The target compound is synthesized via bromination of a xanthine precursor (e.g., caffeine) using Br₂ in acetic acid, achieving yields >90% (similar to methods in and ) .
  • Key Step : Bromine addition at C8 is regioselective under acidic conditions, with sodium acetate as a catalyst .

Alkylation at Position 7

  • The 4-chlorobenzyl group is introduced via nucleophilic substitution, typically using 4-chlorobenzyl bromide and a base (e.g., K₂CO₃), as seen in for analogous compounds .

Receptor Binding

  • 5-HT₆/D₂ Receptor Ligands: Derivatives with arylpiperazine moieties (e.g., compound 12 in ) show nanomolar affinity, but the target compound’s bromo and 4-chlorobenzyl groups likely reduce this activity .
  • Adenosine Receptor Modulation: Bromine at C8 may enhance A₂A receptor antagonism, similar to 8-bromo-3-cyclopropyl-7-methyl derivatives () .

Therapeutic Potential

  • Analgesic Activity : Brominated xanthines (e.g., compound 3m in ) retain analgesic effects without CNS stimulation, a profile possibly shared by the target compound .

Data Tables

Table 1: Structural and Physical Comparison

Compound Substituents (Position) Molecular Weight (g/mol) LogP Key Biological Activity
Target Compound 1,3-Me; 7-(4-Cl-Bn); 8-Br 369.60 ~2.5 Intermediate, potential analgesic
7-Benzyl-8-Bromo-1,3-Me () 1,3-Me; 7-Bn; 8-Br 335.18 ~2.1 Synthetic intermediate
8-(Pyridinyloxy)-1,3,7-Me () 1,3,7-Me; 8-O-(pyridinyl) 301.29 ~1.8 5-HT₁A agonist
3,7-Me-Derivatives () 3,7-Me; arylpiperazine 450–500 ~3.0 5-HT₆/D₂ ligand (Ki < 10 nM)

Biological Activity

8-Bromo-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound, with the CAS number 946260-82-8, exhibits a complex structure that may influence various biochemical pathways. Understanding its biological activity is crucial for evaluating its therapeutic potential.

The molecular formula of this compound is C14H12BrClN4O2C_{14}H_{12}BrClN_{4}O_{2}, and it has a molecular weight of 383.63 g/mol. The compound's structure includes a bromine atom and a chlorobenzyl group, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC14H12BrClN4O2
Molecular Weight383.63 g/mol
CAS Number946260-82-8

Anticancer Properties

Research indicates that purine derivatives often exhibit anticancer activity. In vitro studies have shown that compounds similar to this compound can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that structurally related purines can activate caspase pathways leading to programmed cell death in various cancer cell lines .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Purine derivatives are known to interact with various enzymes involved in nucleotide metabolism and signaling pathways. For example, similar compounds have been shown to inhibit adenosine deaminase (ADA), an enzyme that plays a critical role in purine metabolism and has implications in immune responses and cancer therapy .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro tests against different bacterial strains have indicated that this compound can inhibit bacterial growth, potentially providing a basis for developing new antimicrobial agents .

Case Study 1: Anticancer Activity

In a study examining the effects of purine derivatives on breast cancer cells (MCF-7), researchers found that treatment with similar compounds resulted in significant reductions in cell viability and increased apoptosis markers. The study demonstrated that these compounds could serve as lead molecules for developing new anticancer therapies .

Case Study 2: Enzyme Interaction

A molecular docking study evaluated the binding affinity of this compound to ADA. The results indicated strong binding interactions that could inhibit enzyme activity effectively. This suggests potential therapeutic applications in diseases where ADA modulation is beneficial .

Q & A

Q. What are the critical steps in synthesizing 8-bromo-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, and how are reaction conditions optimized?

Answer: Synthesis typically involves nucleophilic substitution and alkylation reactions. Key steps include:

  • Bromination at position 8 : Use of brominating agents (e.g., NBS or HBr) under controlled temperatures (0–25°C) to avoid over-bromination .
  • Benzylation at position 7 : Reaction with 4-chlorobenzyl chloride in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate SN2 mechanisms .
  • Methylation at positions 1 and 3 : Dimethyl sulfate or methyl iodide in basic conditions to ensure regioselectivity .
    Optimization strategies :
  • Temperature control (e.g., 60–80°C for alkylation) to minimize side products.
  • Solvent selection (DMF for solubility, dichloromethane for purification) .
  • Catalyst screening (e.g., phase-transfer catalysts for improved yields) .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 8-bromo vs. 7-benzyl groups) and detect impurities. Key signals include downfield shifts for the 4-chlorobenzyl protons (δ 4.5–5.5 ppm) and Br/CCl₃ coupling in ¹³C NMR .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ = ~408.1 Da) and isotopic patterns for bromine/chlorine .
  • HPLC-PDA : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How does the solubility and stability of this compound influence experimental design?

Answer:

  • Solubility : Limited aqueous solubility (use DMSO or DMF for stock solutions). In organic solvents, solubility follows: DCM > DMF > ethanol .
  • Stability :
    • Degrades under strong acidic/basic conditions (avoid pH extremes).
    • Light-sensitive (store in amber vials).
    • Thermal stability up to 100°C; degradation observed >120°C .
      Experimental implications : Preclude long-term storage in solution; use inert atmospheres for reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications at the 7-(4-chlorobenzyl) position?

Answer:

  • Substituent variation : Replace 4-chlorobenzyl with electron-withdrawing (e.g., 4-nitro) or electron-donating (e.g., 4-methoxy) groups to assess electronic effects on biological activity .
  • Biological assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase or phosphatase targets) and cellular viability tests (e.g., IC₅₀ in cancer lines) .
  • Computational modeling : Docking studies to predict binding affinities with target proteins (e.g., ATP-binding pockets) .

Q. What methodologies resolve contradictions in reported reaction yields for bromination at position 8?

Answer:

  • Contradiction source : Competing bromination at N7 vs. C8 positions under varying conditions .
  • Resolution strategies :
    • Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor C8 bromination; higher temperatures promote N7 byproducts .
    • Additive screening : Use Lewis acids (e.g., ZnBr₂) to direct bromine electrophilicity to C8 .
    • In-situ monitoring : Reaction progress tracked via TLC or LC-MS to optimize quenching times .

Q. How can the mechanism of action be elucidated for this compound in adenosine receptor modulation?

Answer:

  • Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-CGS21680 for A₂A receptors) to measure Ki values .
  • Functional assays : cAMP accumulation assays (for A₂A/A₂B) or calcium flux (for A₁/A₃) to determine agonist/antagonist profiles .
  • Mutagenesis studies : Modify receptor residues (e.g., His250 in A₂A) to identify critical binding interactions .

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